1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine
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Overview
Description
1-(Benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of various functional groups, including a benzenesulfonyl group, a bromine atom, an isopropyl group, and a nitro group, makes this compound highly versatile and of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[2,3-b]pyridine core, which can be synthesized through various methods such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis . The bromine atom can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) . The nitro group can be added through nitration reactions using nitric acid and sulfuric acid . Finally, the isopropyl group can be introduced through alkylation reactions using isopropyl halides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Scientific Research Applications
1-(Benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with target proteins . These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
- 1-(Benzenesulfonyl)-2-methyl-pyrrolo[2,3-b]pyridin-5-amine : Similar structure but with a methyl group instead of a bromine atom.
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide : Contains a pyrazole ring instead of a pyrrolo[2,3-b]pyridine core.
Uniqueness: 1-(Benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine is unique due to its combination of functional groups and the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15BrN4O4S |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-bromo-5-nitro-N-propan-2-ylpyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C16H15BrN4O4S/c1-10(2)19-15-13(21(22)23)8-18-16-14(15)12(17)9-20(16)26(24,25)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19) |
InChI Key |
DLKLRXOGXLDROP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=CN(C2=NC=C1[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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